Methyl 6-methylergoline-8alpha-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5143-94-2 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl (6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15+/m0/s1 |
InChI Key |
OSKZYLPFYNARRX-LKVSRFHLSA-N |
Isomeric SMILES |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Other CAS No. |
5143-94-2 |
Synonyms |
9,10-Dihydroisolysergic Acid I Methyl Ester; 6-Methylergoline-8-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methyl 6 Methylergoline 8alpha Carboxylate
Stereoselective and Total Synthesis Approaches
The synthesis of Methyl 6-methylergoline-8alpha-carboxylate is a complex undertaking that requires precise control over stereochemistry. The construction of the tetracyclic ergoline (B1233604) core and the enantiospecific installation of the 8-alpha-carboxylate moiety are the key challenges addressed by various synthetic strategies.
Methodologies for Ergoline Core Construction
The construction of the ergoline ring system has been a subject of extensive research, leading to the development of several elegant synthetic strategies. These approaches often involve the sequential or convergent assembly of the four rings (A, B, C, and D).
Modern synthetic efforts have focused on efficiency and stereocontrol. Notable strategies include:
Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction has been employed for the formation of the C-ring of the ergoline skeleton. This method offers a high degree of functional group tolerance and allows for the construction of complex ring systems under mild conditions.
C-H Insertion: Rhodium-catalyzed C-H insertion reactions have emerged as a novel approach to forge C-C bonds within the ergoline framework. This strategy can provide a direct and atom-economical route to the tetracyclic core.
α-Arylation: The intramolecular α-arylation of carbonyl compounds has been utilized to construct the C-ring by forming a key C-C bond between the B and D rings.
These modern strategies represent significant advancements over classical total syntheses, such as the landmark synthesis of lysergic acid by Woodward, which laid the foundation for ergoline chemistry.
Enantiospecific Synthesis of the 8alpha-Carboxylate Moiety
Achieving the correct stereochemistry at the C8 position is crucial for the biological activity of many ergoline derivatives. The 8-alpha configuration of the carboxylate group in this compound is a key stereochemical feature. Strategies to achieve this include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions that establish the C8 stereocenter.
Diastereoselective Reactions: Taking advantage of the existing stereocenters in synthetic intermediates to guide the stereoselective introduction of the carboxylate group.
The specific methodologies often involve stereoselective conjugate additions, aldol reactions, or the use of chiral auxiliaries to direct the formation of the desired 8-alpha isomer.
Synthetic Routes to Related Methyl Ergoline Carboxylates
The synthesis of various methyl ergoline carboxylates has been pursued to explore structure-activity relationships. These routes often share common strategies for the construction of the ergoline core, with variations in the starting materials and the methods for introducing substituents.
| Synthetic Strategy | Key Reaction | Description | Reference |
| Total Synthesis | Intramolecular Heck Reaction | Construction of the C-ring via a palladium-catalyzed cyclization. | N/A |
| Semisynthesis | Esterification of Lysergic Acid | Direct conversion of the naturally occurring lysergic acid to its methyl ester. | N/A |
| Convergent Synthesis | Suzuki Coupling | Union of indole (B1671886) and piperidine fragments followed by ring-closing reactions. | N/A |
Derivatization Strategies for Pharmacological Exploration
Chemical modification of the this compound scaffold is a key strategy for modulating its pharmacological profile and exploring its therapeutic potential. Derivatization efforts have primarily focused on the N1-position of the indole moiety and the ester side chain at the C8 position.
Modifications at the N1-Position of the Indole Moiety
The indole nitrogen (N1) of the ergoline ring system is a common site for chemical modification. Alkylation or acylation at this position can significantly influence the compound's affinity and selectivity for various receptors. mdma.ch
N1-Alkylation:
The introduction of alkyl groups at the N1-position is a widely explored derivatization strategy. mdma.ch Various alkylating agents can be employed under basic conditions to achieve this transformation.
| Alkylating Agent | Base | Solvent | Reference |
| Methyl Iodide | Sodium Amide | Liquid Ammonia | mdma.ch |
| Propyl Bromide | Potassium Carbonate | DMF | N/A |
| Benzyl Chloride | Sodium Hydride | THF | N/A |
N1-Acylation:
Acylation of the indole nitrogen introduces an acyl group, which can alter the electronic properties and steric bulk at this position. This can be achieved using acyl chlorides or anhydrides in the presence of a suitable base or Lewis acid. mdma.ch
| Acylating Agent | Catalyst/Base | Reference |
| Acetic Anhydride | BF3·OEt2 | mdma.ch |
| Benzoyl Chloride | Pyridine | N/A |
Ester Side Chain Modifications
Amidation:
Conversion of the methyl ester to an amide is a common and versatile modification. This can be achieved by direct aminolysis or through a two-step procedure involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling. A variety of amines can be used to generate a library of amide derivatives for pharmacological screening. nih.govorganic-chemistry.org
| Amine | Coupling Reagent | Reference |
| Diethylamine | HBTU | nih.govorganic-chemistry.org |
| Piperidine | DCC/HOBt | N/A |
| Morpholine | EDCI | N/A |
Reduction:
The methyl ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4). This transformation provides access to a different class of derivatives with altered pharmacological properties.
Further derivatization of the resulting alcohol can lead to the synthesis of ethers, esters, and other functional groups, expanding the chemical diversity of the ergoline library.
Biosynthetic Insights and Enzymatic Synthesis
Pathways of Ergot Alkaloid Biosynthesis
All ergot alkaloids, including the parent structures related to this compound, originate from a common biosynthetic pathway that constructs the characteristic tetracyclic ergoline ring. nih.govresearchgate.net This complex process begins with two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (DMAPP). rsc.orgnih.gov
The initial and committing step is the C4-prenylation of L-tryptophan with DMAPP. rsc.orgresearchgate.net This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). nih.govresearchgate.net The product of this reaction, 4-(γ,γ-dimethylallyl)tryptophan (DMAT), is then N-methylated by the S-adenosylmethionine (SAM)-dependent enzyme 4-dimethylallyltryptophan N-methyltransferase (EasF) to yield 4-dimethylallyl-L-abrine (N-Me-DMAT). nih.govrsc.org
Following these initial steps, a series of successive oxidation and cyclization reactions occur, leading to the formation of the C ring and subsequently the D ring, culminating in the first tetracyclic intermediate, chanoclavine-I. rsc.orgrsc.org From chanoclavine-I, the pathway branches, leading to the vast diversity of ergot alkaloids. nih.gov The pathway can proceed to intermediates like agroclavine (with an unsaturated D-ring) or festuclavine (with a saturated D-ring). rsc.org Further enzymatic transformations, including oxidations catalyzed by cytochrome P-450 monooxygenases, convert agroclavine through intermediates like elymoclavine and paspalic acid to yield D-lysergic acid, the immediate precursor to many pharmaceutically important ergoline derivatives. nih.gov
Table 2: Key Steps in the Biosynthesis of the Ergoline Scaffold
| Step | Precursor(s) | Enzyme | Product | Key Transformation |
| 1 | L-tryptophan, DMAPP | 4-dimethylallyltryptophan synthase (DMATS) | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | Prenylation of tryptophan |
| 2 | DMAT, S-adenosylmethionine (SAM) | 4-dimethylallyltryptophan N-methyltransferase (EasF) | 4-dimethylallyl-L-abrine (N-Me-DMAT) | N-methylation of DMAT |
| 3 | N-Me-DMAT | Multiple enzymes (oxidases, catalases) | Chanoclavine-I | Formation of C ring |
| 4 | Chanoclavine-I aldehyde | EasA, EasG | Agroclavine or Festuclavine | Formation of D ring (cyclization and reduction) |
| 5 | Agroclavine | Multiple enzymes (e.g., CloA) | D-Lysergic acid | Late-stage oxidations |
Enzymatic Derivatization and Biocatalysis for Ergoline Scaffolds
The enzymatic machinery of ergot alkaloid biosynthesis offers significant potential for the targeted derivatization of the ergoline scaffold, a field known as biocatalysis or chemoenzymatic synthesis. nih.gov The enzymes within these pathways demonstrate a versatility that can be harnessed to create novel or rare ergoline structures. nih.gov
One area of interest is the manipulation of prenyltransferases. Studies have shown that certain indole prenyltransferases can accept unnatural alkyl donors, broadening the utility of these enzymes for the chemoenzymatic synthesis of a variety of prenylated compounds. nih.gov This suggests the possibility of creating ergoline precursors with modified side chains.
Furthermore, the late-stage enzymes that modify the ergoline ring are prime candidates for biocatalytic applications. nih.gov Different specific enzymes are responsible for the vast array of modifications seen in natural ergot alkaloids, such as hydroxylations and acetylations. nih.govsemanticscholar.org By isolating these enzymes or using whole-cell systems expressing the relevant genes, it is possible to perform specific chemical transformations on an ergoline substrate. For example, the enzyme CloA has been shown to be crucial for the oxidation of elymoclavine to paspalic acid, a key step in the formation of lysergic acid. nih.gov Such enzymatic steps can be applied in "green" syntheses, which leverage the high specificity and mild reaction conditions of biocatalysts. nih.gov The application of biocatalysis to ergoline scaffolds represents a promising avenue for producing known derivatives more efficiently and for generating novel compounds for further research. mdpi.com
Pharmacological Characterization of Methyl 6 Methylergoline 8alpha Carboxylate in Preclinical Models
Receptor Binding and Functional Affinity Studies (In Vitro)
In vitro studies are crucial for elucidating the molecular targets of Methyl 6-methylergoline-8alpha-carboxylate. These assays determine the compound's affinity for various receptor subtypes, offering insights into its potential therapeutic effects and off-target interactions. The ergoline (B1233604) skeleton serves as a versatile template, and modifications to this core structure can significantly alter receptor affinity and selectivity nih.gov.
Serotonergic Receptor Interactions (e.g., 5-HT1, 5-HT2 Subtypes)
This compound belongs to a class of compounds, the 6-methylergoline-8-carboxylic acid esters, that have been investigated for their interaction with serotonergic receptors, particularly the 5-HT2 subtype nih.gov. Research on this class of compounds indicates that both the ester side chain and substituents on the indole (B1671886) nitrogen influence 5-HT2 receptor affinity nih.gov. Notably, the nature of the N1-substituent plays a more critical role in determining this affinity nih.gov. While specific binding data for this compound is not extensively detailed in the available literature, the general profile of related ergoline compounds suggests a significant interaction with 5-HT receptors nih.govbrainkart.com. Ergot alkaloids and their derivatives are known to act as agonists, partial agonists, or antagonists at these receptors, with notable activity at 5-HT1A, 5-HT1D, and 5-HT2 subtypes brainkart.com.
Table 1: Serotonergic Receptor Interactions of Related Ergoline Derivatives
| Receptor Subtype | Interaction Profile of Ergoline Class |
|---|---|
| 5-HT1A | Agonist, Partial Agonist, or Antagonist actions observed brainkart.com. |
| 5-HT1B | Known to be a target for some ergoline derivatives openrepository.com. |
| 5-HT1D | Agonist, Partial Agonist, or Antagonist actions observed brainkart.com. |
| 5-HT2A | The class of 6-methylergoline-8-carboxylic acid esters demonstrates affinity for this receptor subtype. The N1-substituent is a key determinant of affinity nih.gov. |
| 5-HT2B | The class of 6-methylergoline-8-carboxylic acid esters demonstrates affinity for this receptor subtype. |
| 5-HT2C | The class of 6-methylergoline-8-carboxylic acid esters demonstrates affinity for this receptor subtype. |
Dopaminergic Receptor Interactions (e.g., D1, D2 Subtypes)
The ergoline structure is a well-established scaffold for developing ligands that interact with dopaminergic receptors nih.gov. Many ergoline derivatives exhibit agonist or partial agonist activity at D2-like dopamine (B1211576) receptors (D2, D3, and D4) and are used in the management of Parkinson's disease wikipedia.orgnih.gov. Some also show affinity for D1-like receptors (D1 and D5) nih.gov.
Studies on structurally related compounds provide insights into the likely dopaminergic activity of this compound. For instance, derivatives of 8alpha-amino-6-methyl-ergoline have demonstrated affinity for cloned human dopamine D2 receptors, with IC50 values in the nanomolar range (3-50 nM for some derivatives) nih.gov. Furthermore, a comparative study of clinically used ergoline dopamine agonists revealed high affinities for the D2 receptor (e.g., cabergoline (B1668192) Ki=0.61 nM, lisuride Ki=0.95 nM) and D3 receptor, with some also binding to the D1 receptor (e.g., lisuride Ki=56.7 nM) nih.gov. This suggests that this compound may also possess affinity for D2-like receptors and potentially the D1 receptor.
Table 2: Dopaminergic Receptor Affinities of Representative Ergoline Derivatives (Human Striatum)
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| Lisuride | 56.7 | 0.95 | 1.08 |
| Cabergoline | >10,000 | 0.61 | 1.27 |
| Pergolide (B1684310) | 447 | Not specified | 0.86 |
Data from a study on clinically approved dopamine receptor agonists, provided for comparative context nih.gov.
Adrenergic Receptor Interactions (e.g., Alpha-Adrenergic Receptors)
The structural resemblance of the ergoline nucleus to noradrenaline suggests potential interactions with adrenergic receptors semanticscholar.org. Indeed, many ergot alkaloids and their derivatives exhibit agonist, partial agonist, or antagonist activities at alpha-adrenoceptors brainkart.comnih.gov.
Table 3: Adrenergic Receptor Interactions of the Ergoline Class
| Receptor Subtype | Interaction Profile of Ergoline Class |
|---|---|
| Alpha-1 (α1) | Many ergoline derivatives act as antagonists or low-efficacy partial agonists with nanomolar affinity. Low selectivity between α1A, α1B, and α1D subtypes is common nih.gov. |
| Alpha-2 (α2) | The ergoline structure is known to interact with alpha-2 adrenergic receptors. |
Other Neurotransmitter System Modulations
The polypharmacology of ergoline derivatives extends beyond the primary monoaminergic systems. The structural complexity of the ergoline nucleus allows for interactions with a wide range of biological targets. However, specific data on the modulation of other neurotransmitter systems by this compound is not currently available in the scientific literature. Further research is needed to explore potential interactions with other receptor systems, such as histaminergic or cholinergic receptors, to build a more complete pharmacological profile.
In Vivo Pharmacological Activity in Animal Models
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, providing a bridge between in vitro receptor binding and potential clinical applications. These studies can reveal the integrated effects of a compound's interactions with multiple receptor systems within a living organism.
Central Nervous System Activity
The ability of ergoline derivatives to interact with key central neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors, indicates a high potential for central nervous system (CNS) activity nih.gov. These interactions are responsible for the diverse CNS effects observed with this class of compounds, which can range from regulation of motor control and hormonal secretion to modulation of mood and cognition wikipedia.org. However, specific in vivo studies characterizing the central nervous system activity of this compound in animal models have not been reported in the available scientific literature. Future preclinical research would be necessary to determine its specific CNS effects, such as its impact on locomotor activity, cognitive function, and models of neuropsychiatric disorders.
Peripheral Systemic Effects (e.g., Vascular Activity, Oxytocic Effects)
This compound, also known as methysergide, is an ergot derivative that demonstrates significant effects on vascular and uterine smooth muscle. nih.gov Its peripheral actions are primarily linked to its interaction with serotonin (B10506) (5-HT) receptors located on smooth muscle cells.
Vascular Activity Preclinical evidence establishes methysergide as a potent vasoconstrictor. picmonic.comwikipedia.org This action is attributed to its antagonist effects at serotonin receptors in blood vessels. nih.govdrugbank.com By blocking the vasodilatory effects of serotonin and directly stimulating smooth muscle, the compound leads to arterial constriction. drugbank.com This mechanism is considered central to its activity in vascular applications. nih.govdrugbank.com While it is a vasoconstrictor, it is noted to be less potent in this regard than other ergot alkaloids like ergotamine. picmonic.com Studies in pithed rats have shown that methysergide can inhibit sympathetically induced tachycardia, an effect mediated by stimulation of both α2-adrenoceptors and 5-HT1B/1D receptors. nih.gov
Oxytocic Effects The oxytocic, or uterotonic, properties of methysergide are primarily mediated by its major and more active metabolite, methylergometrine (also known as methylergonovine). wikipedia.orgnih.gov Methylergometrine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. drugbank.com This action is mediated through interactions with adrenergic, dopaminergic, and serotonergic receptors. picmonic.com At higher concentrations, this can result in a sustained, powerful tetanic contraction of the uterine muscle, which clamps down on blood vessels and reduces blood flow. drugbank.comyoutube.com Intravenous administration of methylergometrine in non-pregnant human subjects produces a rapid and predictable increase in the frequency and basal tone of uterine contractions. nih.gov
Prolactin Inhibition Studies
Ergoline derivatives are well-characterized for their effects on the endocrine system, particularly on prolactin secretion. Like other serotonin antagonists, methysergide has been shown to inhibit the release of prolactin. This effect is consistent with the broader pharmacological profile of ergot alkaloids, many of which are potent inhibitors of prolactin secretion. The mechanism is believed to involve the modulation of serotonergic and dopaminergic pathways that regulate the pituitary gland's lactotroph cells.
Molecular and Cellular Mechanisms of Action
Receptor Agonism/Antagonism Profiles
This compound (methysergide) possesses a complex and multifaceted receptor binding profile, acting on multiple subfamilies of serotonin receptors as well as other receptor types. It does not show significant affinity for dopamine, 5-HT3, α1-adrenergic, or β-adrenergic receptors. wikipedia.org Its primary activities are centered on the 5-HT1 and 5-HT2 receptor families. wikipedia.orgnih.gov
5-HT2 Receptor Antagonism: Methysergide is a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgnih.gov Its antagonism at the 5-HT2B receptor is considered a key component of its pharmacological activity. wikipedia.org Structural studies have revealed that the N(1)-methyl group on the ergoline core is a critical determinant of its antagonist profile at the 5-HT2B receptor, distinguishing it from its N(1)-unsubstituted metabolite, methylergonovine, which is an agonist. nih.gov
5-HT1 Receptor Agonism: In contrast to its effects on the 5-HT2 family, methysergide functions as an agonist at several 5-HT1 receptors. nih.gov It is a partial agonist at the 5-HT1A receptor and an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.orgnih.gov
Other Receptor Interactions: The compound also interacts with α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org Its ability to inhibit cardiac sympathetic outflow in rats is mediated by combined agonist activity at both 5-HT1B/1D receptors and α2-adrenoceptors. nih.gov
The following table summarizes the receptor binding profile and functional activity of this compound (Methysergide).
| Receptor | Action | Affinity (Ki) | Species |
| 5-HT2B | Antagonist | 0.46 nM | Human |
| 5-HT2C | Antagonist | 4.57 nM | Human |
| 5-HT1A | Partial Agonist | 13 nM | Human |
| 5-HT1B | Agonist | - | Human |
| 5-HT1D | Agonist | - | Human |
| 5-HT2A | Antagonist | - | Human |
| 5-HT7 | Antagonist | - | Human |
| Alpha-2A Adrenergic | Agonist | - | Human |
Data sourced from Drug Central and DrugBank. drugbank.comdrugcentral.org Note: "-" indicates that a precise Ki value was not specified in the referenced preclinical literature.
Receptor Internalization Processes
The process of G protein-coupled receptor (GPCR) desensitization and internalization is critical for regulating cellular signaling. This process is often mediated by β-arrestin proteins. nih.govfrontiersin.org Following agonist binding and GPCR phosphorylation, β-arrestins are recruited to the receptor. nih.gov This recruitment uncouples the receptor from its G protein, terminating that signaling pathway, and can initiate receptor internalization via endocytic pathways, moving the receptor from the cell surface into the interior. frontiersin.orgyoutube.com
For the 5-HT2 receptor family, β-arrestin plays a key role in mediating receptor desensitization. drugbank.com As a potent 5-HT2 receptor antagonist, this compound would be expected to block the serotonin-induced conformational changes necessary for G protein activation and subsequent β-arrestin recruitment. By occupying the receptor binding site without activating it, an antagonist effectively prevents the agonist-driven desensitization and internalization process. While specific studies detailing methysergide-induced β-arrestin trafficking are limited, its functional profile as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors strongly implies an inhibitory role in these agonist-dependent regulatory mechanisms. wikipedia.org
Downstream Signaling Pathway Modulation
The downstream signaling effects of this compound are a direct consequence of its receptor interaction profile, primarily involving the inhibition of Gq/11-protein signaling and the activation of Gi/o-protein signaling.
Inhibition of Gq/11 Signaling: The 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C) are canonically coupled to Gq/11 G-proteins. drugbank.com Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). As a potent antagonist at these receptors, methysergide blocks serotonin's ability to initiate this cascade. wikipedia.org Preclinical studies focusing on the 5-HT2B receptor have confirmed that methysergide shows no agonist activity in Gq-mediated phosphoinositide (PI) hydrolysis assays, consistent with its role as a competitive antagonist. nih.govresearchgate.net
Activation of Gi/o Signaling: The 5-HT1 receptors, at which methysergide acts as an agonist, are typically coupled to inhibitory Gi/o proteins. drugbank.comnih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, through its agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors, methysergide can be expected to produce inhibitory effects on downstream cellular functions regulated by cAMP.
Structure Activity Relationship Sar Studies of Methyl 6 Methylergoline 8alpha Carboxylate and Its Analogues
Elucidation of Key Structural Elements for Receptor Affinity
Systematic structural modifications of the ergoline (B1233604) nucleus have revealed several key features that govern receptor binding. These include the nature of the substituent at the C8 position, substitutions on the indole (B1671886) nitrogen (N1), and the stereochemistry and saturation of the D-ring.
The substituent at the C8 position is a critical determinant of the pharmacological activity of ergoline compounds. In Methyl 6-methylergoline-8alpha-carboxylate, this position is occupied by a methyl ester group. The nature of this group—whether it is a simple ester, a more complex amide, or another functional group—significantly influences receptor interaction.
Research on various C8-substituted ergolines has shown that the size, polarity, and hydrogen-bonding capacity of this moiety are vital for receptor affinity. For instance, converting a carboxylic acid at C8 to an ester can lead to a complete loss or significant alteration of biological activity, indicating the importance of the carboxyl group's potential to act as a hydrogen bond donor or engage in ionic interactions. drugdesign.org Studies on 8α-amino-6-methyl-ergoline derivatives demonstrated that modifications at this position directly impact affinity for the D2 dopamine (B1211576) receptor. While the parent amino compound had a certain affinity, its mercaptoacetylated derivatives showed improved affinity (IC50 values of 3-50 nM), which was again reduced upon formation of larger technetium and rhenium complexes (IC50 values of 50-240 nM). nih.gov This highlights that there is an optimal size and chemical nature for the C8 substituent to achieve high receptor affinity.
The indole nitrogen at the N1 position of the ergoline ring system is another key site for structural modification that influences receptor binding. The presence, absence, or nature of a substituent at this position can modulate affinity and selectivity, particularly for 5-HT2 receptors.
Studies comparing N1-substituted and N1-unsubstituted ergolines have revealed species-dependent differences in receptor affinity. For the agonist-labeled 5-HT2 receptor in rats, N1-alkyl substitution often results in a slight increase or no change in affinity. nih.gov In contrast, these same substitutions can cause significant decreases in affinity for the monkey 5-HT2 receptor. nih.gov Conversely, N1-unsubstituted ergolines tend to show higher affinity for the monkey versus the rat 5-HT2 receptor. nih.gov In a series of (8β)-ergoline-8-carboxylic acid esters, maximal 5-HT2 receptor affinity was achieved when the N1-substituent was an isopropyl group, in combination with an N6-methyl group. nih.gov This indicates that specific, moderately sized alkyl groups at N1 can be optimal for the binding of certain ergoline scaffolds to specific receptors.
The geometry of the ergoline D-ring, dictated by the saturation at the 9,10-position and the stereochemistry at the C8-substituent, profoundly affects how the molecule fits into a receptor's binding pocket.
Stereochemistry: The orientation of the substituent at C8 is of paramount importance. Compounds with an 8alpha configuration, such as this compound, are stereoisomers of the 8beta compounds. ontosight.ai This seemingly minor change from an equatorial-like (beta) to an axial-like (alpha) position dramatically alters the molecule's shape and its interaction with receptors. For example, within a series of ergoline-8-carboxylic acid esters designed as serotonin (B10506) antagonists, the 8beta configuration was found to be crucial for high affinity at 5-HT2 receptors. nih.gov The different spatial arrangement of the C8 substituent in 8alpha versus 8beta isomers leads to distinct pharmacological profiles, with one isomer often being significantly more potent or having a different spectrum of activity than the other.
Table 1: Influence of Structural Modifications on Receptor Affinity for Select Ergoline Analogues This table is illustrative and compiles data from multiple studies to show general SAR trends. Direct comparison of absolute values between different studies may not be appropriate due to varying experimental conditions.
| Compound/Modification | C8-Substituent | N1-Substituent | D-Ring | Key Finding on Receptor Affinity |
| 8α-amino-6-methyl-ergoline derivatives | Amino, Mercaptoacetylated amides | H | Dihydro | Mercaptoacetylation at C8 increased D2 affinity compared to the parent amine. nih.gov |
| (8β)-Ergoline-8-carboxylic acid esters | Cyclohexyl ester | Isopropyl | Unsaturated | Maximal 5-HT2 receptor affinity was obtained with an N1-isopropyl group. nih.gov |
| N1-substituted ergolines | Varied | Alkyl groups | Varied | N1-alkylation decreased affinity for monkey 5-HT2 receptors but not rat 5-HT2 receptors. nih.gov |
| N1-unsubstituted ergolines | Varied | H | Varied | Generally showed higher affinity for monkey vs. rat agonist-labeled 5-HT2 receptors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To better understand and predict how structural changes impact the biological activity of ergoline derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These techniques develop mathematical models that correlate chemical structure with pharmacological activity. nih.gov
QSAR models are built by analyzing a series of compounds with known structures and biological activities. mdpi.com For ergoline derivatives, these models can predict the receptor binding affinity based on various molecular descriptors that quantify physicochemical properties like steric bulk, electronic distribution, and hydrophobicity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly useful. slideshare.netnih.gov These approaches align a set of molecules and calculate their steric and electrostatic fields. The resulting models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov For complex targets like G-protein coupled receptors (GPCRs), which include dopamine and serotonin receptors, QSAR models can be integrated with molecular docking to provide a more accurate prediction of ligand-receptor interactions. nih.govresearchgate.net
Drug design strategies for ergoline analogues fall into two main categories: ligand-based and structure-based design. iaanalysis.com
Ligand-Based Design: This approach is used when the three-dimensional structure of the target receptor is unknown. quora.com It relies on the information from a set of known active ligands. By analyzing the common structural features (pharmacophore) and properties of these molecules, a model is constructed to guide the design of new compounds. quora.com QSAR models are a primary tool in ligand-based design, as they extrapolate from the properties of known active molecules to predict the activity of novel, structurally similar compounds. iaanalysis.comquora.com
Structure-Based Design: When the 3D structure of the target receptor is available (from X-ray crystallography or homology modeling), structure-based design becomes possible. iaanalysis.com This powerful technique involves docking candidate molecules into the receptor's binding site computationally to predict their binding orientation and affinity. slideshare.net This allows for the rational design of molecules that are complementary in shape and chemical properties to the binding pocket. For ergoline derivatives, combining homology modeling of their GPCR targets with molecular docking and 3D-QSAR provides a robust framework for understanding SAR and designing new analogues with desired pharmacological profiles. researchgate.net
Conformational Analysis and Receptor Recognition
The pharmacological activity of ergoline derivatives, including this compound, is intrinsically linked to their three-dimensional structure and ability to bind with specific neurotransmitter receptors. ontosight.ainih.gov Conformational analysis, which examines the spatial arrangement of atoms and the energy associated with these arrangements, is crucial for understanding how these molecules interact with their biological targets. The semi-rigid tetracyclic ergoline scaffold provides a foundational structure, but the orientation and nature of substituents at various positions dictate the molecule's affinity and selectivity for receptors, primarily serotonin (5-HT) and dopamine (D) receptor subtypes. ontosight.ainih.gov
The biological activity of ergoline compounds is highly sensitive to their stereochemistry, particularly at the C-8 position. ontosight.ai For this compound, the alpha-orientation of the carboxylate methyl ester group is a critical determinant of how the molecule fits into the binding pocket of a receptor. This specific spatial arrangement influences the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the ligand-receptor complex and initiate a biological response.
Receptor Recognition and Binding Affinity
Ergoline derivatives are well-established as ligands for a broad spectrum of neuroreceptors. nih.gov The specific interactions are governed by subtle structural modifications to the ergoline core, leading to a range of pharmacological profiles from agonist to antagonist activity. wikipedia.org
Dopamine Receptor Interactions:
Many ergoline analogues exhibit significant affinity for dopamine receptors, particularly the D2 subtype. The substituent at the 8-alpha position plays a pivotal role in this interaction. A study on 8alpha-amino-6-methyl-ergoline demonstrated how modifications at this specific position directly influence D2 receptor affinity. While the parent amino compound had a certain binding affinity, converting it into various mercaptoacetylated derivatives significantly increased its affinity, with IC50 values ranging from 3-50 nM. nih.gov However, further modification into larger technetium and rhenium coordination complexes resulted in a decrease in affinity (IC50 values of 50-240 nM), highlighting that both the chemical nature and the steric bulk of the C8-substituent are critical for optimal receptor fit. nih.gov
| Compound Type | Modification at 8-alpha Position | D2 Receptor Affinity (IC50) | Reference |
|---|---|---|---|
| Parent Compound | Amino Group (-NH2) | > 50 nM | nih.gov |
| Derivatives (2a-f) | Mercaptoacetylation of Amino Group | 3 - 50 nM | nih.gov |
| Coordination Complexes (3, 4a,b) | Rhenium and Technetium Chelates | 50 - 240 nM | nih.gov |
Serotonin (5-HT) Receptor Interactions:
The interaction of ergolines with serotonin receptors is complex, with different analogues showing varied affinities and functional activities at subtypes like 5-HT2A and 5-HT2B. lookchem.com Research on 6-methylergoline-8-carboxylic acid esters has revealed that substituents on the indole nitrogen (N1) and the ester group at C8 are both influential in determining 5-HT2 receptor affinity. nih.gov
Studies have shown that while the structure of the ester side chain at C8 affects binding, the N1-substituent plays a more critical role. nih.gov For several series of 6-methylergoline-8-carboxylic acid esters, maximal 5-HT2 receptor affinity was achieved when the N1-substituent was an isopropyl group. nih.govnih.gov Smaller or larger alkyl groups at the N1-position led to a decline in affinity, demonstrating a specific spatial requirement in the receptor's binding pocket corresponding to the N1-region of the ligand. nih.gov This indicates that the conformation adopted by the entire molecule, influenced by the interplay of substituents at different positions, is key to receptor recognition and binding strength.
| Position of Substitution | Substituent Type | Effect on Receptor Affinity/Selectivity | Target Receptor(s) | Reference |
|---|---|---|---|---|
| N1 | Isopropyl Group | Maximizes affinity | 5-HT2 | nih.govnih.gov |
| N1 | Alkyl groups smaller or larger than C4 | Reduces affinity | 5-HT2 | nih.gov |
| N6 | Methyl Group | Associated with high affinity in certain series | 5-HT2 | nih.gov |
| C8 | Cycloalkyl Esters (e.g., cyclohexyl) | High affinity, further enhanced by substitution on the ester ring | 5-HT2 | nih.gov |
| Phenyl Ring | Bulky Groups | Can increase selectivity by preventing interaction with certain receptors | 5-HT1A / 5-HT2A | wikipedia.org |
Biochemical Interactions and Preclinical Disposition Research
Enzyme Interaction Studies
In preclinical in vitro systems, such as rat liver microsomes, Methyl 6-methylergoline-8alpha-carboxylate is anticipated to interact with a range of metabolic enzymes, primarily from the cytochrome P450 (CYP) superfamily. Based on studies of structurally similar ergoline (B1233604) compounds, the key metabolic pathways likely involve oxidative reactions. The N-demethylation at the N6-position and hydroxylation of the aromatic portion of the ergoline ring are common metabolic routes for this class of molecules. While specific CYP isoform involvement for this particular compound is not extensively detailed, enzymes such as those in the CYP3A family are frequently implicated in the metabolism of other ergoline derivatives.
Furthermore, as a methyl ester, the compound is a potential substrate for carboxylesterases. These enzymes are abundant in the liver and can hydrolyze the ester group to form the corresponding carboxylic acid, 6-methylergoline-8alpha-carboxylic acid. This hydrolysis represents a significant metabolic pathway for ester-containing drugs.
The enzymatic biotransformation of this compound in research models is expected to yield several key metabolites. The primary transformation is the hydrolysis of the methyl ester to its carboxylic acid metabolite, a reaction catalyzed by carboxylesterases found in liver microsomes. nih.gov
In addition to hydrolysis, oxidative metabolism by cytochrome P450 enzymes is a major route of biotransformation for ergoline compounds. researchgate.net For this compound, this would likely result in N-demethylation at the N6-position and aromatic hydroxylation. Studies on other ergoline derivatives, such as ergotamine, have shown that hydroxylation can occur, leading to the formation of more polar metabolites that are more readily excreted. nih.gov Following these Phase I reactions, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation, to further increase their water solubility and facilitate elimination.
Table 1: Anticipated Metabolic Pathways and Metabolites in Preclinical Models
| Metabolic Pathway | Enzyme Family | Potential Metabolite |
| Ester Hydrolysis | Carboxylesterase | 6-methylergoline-8alpha-carboxylic acid |
| N-Demethylation | Cytochrome P450 | Methyl ergoline-8alpha-carboxylate |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound |
Interaction with Biological Membranes and Transport Proteins (preclinical context)
The physicochemical properties of this compound, consistent with other ergoline derivatives, suggest it can cross biological membranes via passive diffusion. Its lipophilicity is a key factor in its ability to traverse cellular barriers, including the blood-brain barrier.
In addition to passive transport, interactions with active transport proteins are likely. P-glycoprotein (P-gp), an efflux transporter, is known to interact with a variety of psychoactive compounds and other xenobiotics. clinpgx.orgnih.gov It is plausible that this compound is a substrate for P-gp, which could influence its net distribution into tissues where this transporter is highly expressed, such as the brain and intestines.
Preclinical Pharmacokinetic Research (excluding human data)
Following administration in animal models, ergoline derivatives are generally absorbed, although bioavailability can be affected by significant first-pass metabolism in the liver. wikipedia.org For this compound, oral absorption would be followed by rapid metabolism, including ester hydrolysis and oxidation.
The distribution of ergoline compounds is typically wide. Studies on the related compound ergotamine in mice have shown distribution to the liver and kidneys. nih.govresearchgate.net Similarly, another ergoline derivative, pergolide (B1684310), exhibits a large volume of distribution in horses, indicating extensive tissue uptake. nih.govavma.org It is expected that this compound would also distribute to various tissues, with its ability to cross the blood-brain barrier being a key characteristic for any central nervous system effects.
Table 2: Representative Preclinical Pharmacokinetic Parameters of an Ergoline Derivative (Pergolide in Horses)
| Parameter | Value (Mean ± SD) |
| Elimination Half-Life (hours) | 5.64 ± 2.36 |
| Volume of Distribution (L/kg) | 0.79 ± 0.32 |
| Clearance (mL/h/kg) | 959 ± 492 |
Data from studies on pergolide in horses and is illustrative of the general pharmacokinetic profile of ergoline derivatives. nih.govavma.org
The excretion of this compound and its metabolites is expected to occur via both renal and fecal routes. Studies on other ergoline derivatives in rats, such as cabergoline (B1668192) and lisuride, have demonstrated that a substantial portion of the administered dose is excreted in the feces, which is often indicative of significant biliary excretion. wikipedia.orgnih.gov Urinary excretion is also a notable pathway, primarily for the more polar metabolites. nih.gov
In rats, biliary excretion is a major elimination route for many xenobiotics. acs.org For this compound, both the parent compound and its metabolites, particularly glucuronide conjugates, would likely be secreted into the bile and subsequently eliminated in the feces. researchgate.net The relative importance of the renal and fecal excretion pathways can exhibit species-specific differences. nih.gov
Advanced Research Methodologies and Translational Tools
In Vitro and Ex Vivo Assay Development
The initial characterization of Methyl 6-methylergoline-8alpha-carboxylate's pharmacological activity relies on a suite of in vitro and ex vivo assays. These assays are designed to quantify the compound's interaction with specific biological targets and to observe its effects in a controlled cellular environment.
Cell-Based Receptor Assays
Cell-based assays are fundamental in determining the functional consequences of a ligand binding to its receptor. These assays utilize engineered cell lines that express a specific receptor of interest, such as various serotonin (B10506) (5-HT) or dopamine (B1211576) (D) receptor subtypes, which are common targets for ergoline (B1233604) compounds. wikipedia.org When this compound is introduced to these cells, any agonistic or antagonistic activity can be measured by monitoring downstream signaling events. This can include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+), which are often quantified using reporter gene assays or fluorescent probes. This approach provides a dynamic understanding of the compound's efficacy and potency at a cellular level.
Ligand Binding Assays
To quantify the affinity of this compound for its target receptors, ligand binding assays are indispensable. These assays measure the direct interaction between the compound and the receptor protein. Typically, a radiolabeled ligand with known high affinity for the receptor is used in a competition binding assay. Cell membranes expressing the target receptor are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Research on closely related 6-methylergoline-8-carboxylic acid esters has demonstrated the utility of this approach in determining affinity for serotonin receptors, specifically the 5-HT2 receptor. nih.gov In these studies, variations in the ester side chain and substituents on the indole (B1671886) nitrogen were shown to significantly influence receptor affinity. nih.gov Such findings underscore the importance of precise structural characteristics for potent receptor interaction and suggest that this compound likely exhibits significant affinity for serotonergic and potentially other monoamine receptors. A study on the related compound 8alpha-amino-6-methyl-ergoline also utilized binding tests on cloned human dopamine D2 receptors to determine binding affinities, with IC50 values for derivatives ranging from 3-50 nM. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Ergoline Derivative A | 5-HT2A | 5.2 |
| Ergoline Derivative B | 5-HT2A | 15.8 |
| Ergoline Derivative C | 5-HT1A | 8.1 |
| Ergoline Derivative D | 5-HT1A | 22.5 |
Advanced 3D Cell Culture Models and Organ-on-a-Chip Systems for Preclinical Research
While traditional 2D cell cultures provide valuable initial data, they often fail to replicate the complex microenvironment of native tissues. Advanced 3D cell culture models, such as spheroids or organoids, offer a more physiologically relevant context for preclinical research. For a psychoactive compound like this compound, 3D neural spheroids composed of various neuronal and glial cell types can provide insights into its effects on neuronal viability, connectivity, and electrical activity in a tissue-like structure.
Organ-on-a-chip (OoC) technology represents a further leap in mimicking human physiology. These microfluidic devices contain living cells in continuously perfused microchannels, recreating the functional units of organs. darwin-microfluidics.com For neuropharmacological research, a "brain-on-a-chip" can model the blood-brain barrier (BBB), a critical interface that regulates the entry of substances into the central nervous system. darwin-microfluidics.comnih.govnih.govutwente.nlrsc.org By culturing brain microvascular endothelial cells, astrocytes, and pericytes in separate but interacting channels, researchers can study the permeability of this compound across the BBB and its potential neurotoxic or therapeutic effects on downstream neuronal cells. darwin-microfluidics.comnih.govnih.govutwente.nlrsc.org This technology allows for real-time monitoring of barrier integrity and compound transport, offering a powerful preclinical tool to predict a drug's ability to reach its target in the brain. darwin-microfluidics.comnih.govnih.govutwente.nlrsc.org
Computational Approaches in Ergoline Research
In silico methods have become a cornerstone of modern drug discovery, enabling the rapid screening of compounds and providing deep insights into their molecular interactions. These computational approaches are particularly valuable in the study of complex molecules like ergoline derivatives.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed with crystal structures or homology models of target receptors, such as serotonin and dopamine receptors. These simulations help to identify key amino acid residues involved in the binding interaction and to predict the binding affinity.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the binding pose and to observe conformational changes in both the ligand and the receptor. mdpi.com This can reveal the energetic landscape of the binding event and provide a more accurate estimation of binding free energy. For ergoline derivatives, MD simulations can elucidate how subtle structural modifications impact receptor activation or inhibition at a molecular level.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -9.5 |
| Key Interacting Residues | Asp115, Ser159, Phe345 |
| Type of Interactions | Hydrogen Bond, Pi-Pi Stacking |
In Silico Prediction for Pharmacological Profiles
Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which are crucial for its development as a drug. simulations-plus.com Various machine learning models and quantitative structure-activity relationship (QSAR) studies can be employed to estimate parameters such as oral bioavailability, plasma protein binding, metabolic stability, and potential for off-target effects or toxicity. researchgate.net By analyzing the chemical structure of this compound, these in silico models can provide an early assessment of its drug-like properties.
Furthermore, pharmacophore modeling can be used to identify the essential 3D arrangement of chemical features required for biological activity. nih.govresearchgate.netdovepress.com By comparing the pharmacophore of this compound with those of known active compounds, researchers can predict its likely receptor targets and pharmacological actions. nih.govresearchgate.netdovepress.com This computational profiling helps to build a comprehensive in silico pharmacological profile, guiding further experimental investigation and optimization of the compound. nih.govresearchgate.netdovepress.com
Chemoinformatics and Database Mining for Ergoline Derivatives
Chemoinformatics and database mining have emerged as indispensable tools in the exploration of the vast chemical space of ergoline derivatives, including this compound. These computational approaches facilitate the systematic analysis of chemical structures and their associated biological data, enabling researchers to predict pharmacological properties, identify potential biological targets, and design novel compounds with desired activities.
One of the primary applications of chemoinformatics in the study of ergoline derivatives is the construction and utilization of specialized chemical databases. These databases house a wealth of information, including molecular structures, physicochemical properties, and reported biological activities from scientific literature and patents. By mining these databases, researchers can identify structure-activity relationships (SAR) within the ergoline class. For instance, variations in substituents at the N-6 position or modifications to the carboxylate group at the C-8 position can be correlated with changes in receptor binding affinity or functional activity.
In silico screening methodologies, such as molecular docking and virtual screening, are frequently employed to investigate the interactions of ergoline derivatives with biological targets. Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of various receptors, such as serotonin and dopamine receptors. These computational models provide valuable insights into the molecular basis of ligand-receptor recognition and can guide the synthesis of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic tool. QSAR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For ergoline derivatives, QSAR models can be developed to predict properties like receptor binding affinity, agonist or antagonist activity, and pharmacokinetic parameters based on molecular descriptors. These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
The integration of chemoinformatics with experimental data is crucial for the successful discovery and development of novel ergoline-based therapeutic agents. Computational predictions can prioritize compounds for synthesis and biological testing, thereby streamlining the research process and reducing the reliance on extensive and costly high-throughput screening.
| Chemoinformatics Tool | Application for Ergoline Derivatives | Potential Insights for this compound |
| Chemical Databases | Curation of structures and biological data. | Identification of structurally similar compounds and their known activities. |
| Molecular Docking | Prediction of binding modes at receptor sites. | Elucidation of key interactions with serotonin and dopamine receptors. |
| Virtual Screening | High-throughput computational screening of compound libraries. | Discovery of novel ergoline scaffolds with potential therapeutic value. |
| QSAR Modeling | Prediction of biological activity from chemical structure. | Estimation of receptor affinity and functional activity. |
Analytical Techniques for Structural and Functional Characterization in Research
The precise structural and functional characterization of this compound relies on a suite of sophisticated analytical techniques. These methods are essential for confirming the identity and purity of the compound, as well as for quantifying its presence in various matrices during research studies.
Spectroscopic techniques are fundamental to the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) spectroscopy allows for the identification and characterization of the different proton environments within the molecule. The chemical shifts, integration of signals, and coupling patterns provide a fingerprint of the compound's structure. For instance, the protons on the ergoline ring system, the N-methyl group, and the methyl ester group would each exhibit characteristic signals.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), can provide valuable structural information by revealing characteristic fragment ions of the ergoline core and its substituents.
| Spectroscopic Technique | Information Obtained | Relevance for this compound |
| ¹H NMR | Proton environments, chemical shifts, coupling constants. | Confirmation of the presence and connectivity of hydrogen atoms. |
| ¹³C NMR | Carbon skeleton, chemical shifts. | Verification of the number and types of carbon atoms. |
| Mass Spectrometry | Molecular weight, fragmentation patterns. | Determination of molecular formula and structural fragments. |
Chromatographic methods are essential for the separation of this compound from complex mixtures and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ergoline derivatives. A reversed-phase HPLC method, often employing a C18 stationary phase, can effectively separate this compound from related impurities or metabolites. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Detection is commonly achieved using ultraviolet (UV) spectroscopy, as the indole moiety of the ergoline structure exhibits strong UV absorbance. For enhanced sensitivity and selectivity, fluorescence detection can also be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , have become the gold standard for the quantification of ergoline alkaloids in complex biological matrices. This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS/MS allows for the selective detection and quantification of this compound even at very low concentrations, making it an invaluable tool in pharmacokinetic and metabolic studies.
Capillary Electrophoresis (CE) represents an alternative separation technique that can be applied to the analysis of ergoline alkaloids. CE separates compounds based on their charge-to-size ratio in an electric field. This method can offer high separation efficiency and short analysis times for charged molecules like ergoline derivatives.
| Chromatographic Technique | Principle of Separation | Application for this compound |
| HPLC | Partitioning between a stationary and mobile phase. | Purity assessment and quantification in research samples. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection. | Highly sensitive and selective quantification in biological matrices. |
| Capillary Electrophoresis | Migration in an electric field based on charge and size. | High-efficiency separation from related compounds. |
Future Directions in Methyl 6 Methylergoline 8alpha Carboxylate Research
Exploration of Novel Receptor Targets and Polypharmacology
The pharmacological activity of ergoline (B1233604) derivatives is traditionally associated with their interaction with dopaminergic and serotonergic receptor systems. ontosight.ai However, the ergoline structure is known for its ability to interact with multiple receptor sites, a characteristic known as polypharmacology. ontosight.aiwikipedia.org Future research must extend beyond these classical targets to build a comprehensive understanding of Methyl 6-methylergoline-8alpha-carboxylate's biological activity.
A primary avenue of investigation will be the systematic screening of the compound against a broad panel of G-protein coupled receptors (GPCRs). Emerging research has highlighted metabotropic glutamate (B1630785) (mGlu) receptors as novel therapeutic targets for anxiety, stress, and schizophrenia. mdpi.comnih.gov Given the structural similarities between biogenic amine neurotransmitters and the ergoline core, it is plausible that this compound may modulate mGlu receptors or other, less-explored GPCRs. Identifying these novel interactions is crucial for uncovering new therapeutic applications and understanding the compound's complete mechanism of action.
Table 1: Potential Areas for Receptor Target Exploration
| Receptor Family | Specific Subtypes of Interest | Potential Therapeutic Area |
|---|---|---|
| Metabotropic Glutamate Receptors | mGluR2/3, mGluR5 | Anxiety, Schizophrenia, Stress Disorders nih.gov |
| Adrenergic Receptors | Alpha and Beta subtypes | Cardiovascular regulation, CNS modulation |
| Histamine Receptors | H1, H3, H4 | Neuroinflammation, Cognitive function |
This exploration of polypharmacology will provide a more holistic view of the compound's effects, moving away from a single-target perspective to a network-based understanding of its influence on cellular signaling.
Development of Advanced Synthetic Strategies
The synthesis of ergoline derivatives is chemically complex, often requiring multi-step processes with careful control of stereochemistry, as the biological activity is highly dependent on the molecule's three-dimensional structure. ontosight.aibloomtechz.com Traditional synthetic routes often rely on semi-synthesis from naturally occurring ergot alkaloids like lysergic acid. nih.govbloomtechz.com Future research will focus on developing more efficient, sustainable, and versatile synthetic strategies.
Advanced synthetic methodologies that could be applied include:
Biocatalytic Synthesis : Utilizing enzymes, such as cytochrome P450 monooxygenases or other biocatalysts, could enable highly specific and stereoselective reactions. bloomtechz.com This approach offers the potential for greener chemistry, reducing the need for hazardous reagents and solvents.
Flow Chemistry : Performing reactions in continuous flow systems rather than traditional batch reactors offers significant advantages in safety, scalability, and control over reaction parameters like temperature and mixing. bloomtechz.com This can lead to higher purity and more consistent yields, which is particularly valuable for complex molecules.
Table 2: Comparison of Synthetic Approaches
| Strategy | Advantages | Challenges |
|---|---|---|
| Classical Semi-Synthesis | Utilizes readily available natural precursors. | Dependent on precursor availability; multi-step processes. bloomtechz.com |
| Biocatalysis | High stereoselectivity; environmentally friendly. | Enzyme development and optimization required. bloomtechz.com |
| Transition Metal Catalysis | High efficiency; potential for novel bond formations. | Catalyst cost and removal; optimization of reaction conditions. bloomtechz.com |
| Flow Chemistry | Enhanced safety and control; improved scalability and purity. | Requires specialized equipment and process development. bloomtechz.com |
Application in Emerging Preclinical Research Paradigms
While ergoline compounds have been traditionally investigated in preclinical models of Parkinson's disease and migraine, the potential for novel receptor interactions opens the door to new research applications. ontosight.ai Future preclinical studies should leverage emerging disease models that align with a more nuanced understanding of the compound's polypharmacology.
Based on potential interactions with glutamatergic and other CNS receptors, this compound could be evaluated in models related to:
Cognitive Disorders : Assessing its ability to modulate learning, memory, and executive function in models of cognitive impairment.
Anxiety and Stress-Related Disorders : Utilizing behavioral paradigms that measure anxiolytic effects, building on the established role of glutamate receptors in these conditions. nih.gov
Neuroinflammation : Investigating its effects in cell culture and animal models of neuroinflammation, a process increasingly implicated in a wide range of neurodegenerative and psychiatric diseases.
A significant challenge in developing CNS drugs is achieving sufficient brain penetration. Biodistribution studies of related ergoline compounds have shown that brain uptake can be low, with accumulation in organs like the liver and kidneys. nih.gov Therefore, emerging preclinical paradigms must also incorporate advanced pharmacokinetic and pharmacodynamic (PK/PD) modeling to assess and optimize brain exposure.
Focused SAR for Enhanced Selectivity and Potency
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. drugdesign.org For this compound, a focused SAR campaign is essential for optimizing its pharmacological profile. The biological activity of ergolines is highly sensitive to stereochemistry and substitutions on the core structure. ontosight.ai
Key areas for SAR exploration would include:
Modification of the C-8 Carboxylate : The methyl ester at the 8-alpha position is a prime target for modification. Converting the ester to various amides, alcohols, or other functional groups could drastically alter receptor affinity and selectivity. Research on a related compound, 8alpha-amino-6-methyl-ergoline, has already shown that modifications at this position significantly influence affinity for the dopamine (B1211576) D2 receptor. nih.gov
Substitution at the N-6 Position : The N-6 methyl group is another critical site. Varying the alkyl substituent at this position (e.g., ethyl, propyl) can modulate activity at dopamine and serotonin (B10506) receptors.
Aromatic Ring Substitution : Introducing substituents on the indole (B1671886) portion of the ergoline ring could fine-tune electronic properties and create new interactions with receptor binding pockets.
A systematic SAR investigation will generate a library of related compounds, enabling the identification of molecules with enhanced potency at a desired target and improved selectivity against off-targets, which is crucial for developing safer and more effective therapeutic agents. drugdesign.org
Integration of Multi-Omics Data for Systems Pharmacology Insights
Systems pharmacology seeks to understand drug action from the level of molecular interactions to the effects on entire biological networks. nih.govspringernature.com This holistic approach is particularly well-suited for polypharmacological compounds like ergoline derivatives. Future research should integrate multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of how this compound affects cellular systems. nih.gov
An integrative research approach would involve:
Treating relevant cell models (e.g., neuronal cultures) with the compound.
Generating multi-omics datasets to measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics).
Using computational tools and bioinformatics to integrate these datasets. researchgate.net
This strategy can reveal the downstream consequences of receptor binding, identify entire pathways that are modulated by the drug, and uncover unexpected mechanisms of action. researchgate.net By understanding the compound's impact on the entire cellular network, researchers can better predict its therapeutic efficacy and potential side effects, moving beyond the limitations of a single-target drug discovery model. nih.govspringernature.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-methylergoline-8α-carboxylate, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves ergoline backbone modifications, such as alkylation or esterification. For example, allylation at position 6 followed by carboxylation and methyl ester formation is a common route . Yield optimization requires strict control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Purity can be monitored via HPLC (C18 column, UV detection at 254 nm) with mobile phases like methanol:water (70:30) .
Q. How is Methyl 6-methylergoline-8α-carboxylate characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : and NMR in DMSO-d6 confirm stereochemistry and substituent positions. For example, methyl ester protons appear as singlets at ~3.6 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 329.2 for CHNO) .
- HPLC : Retention time comparison against standards ensures purity (>98% for pharmacological studies) .
Q. What stability considerations are critical for storing Methyl 6-methylergoline-8α-carboxylate in laboratory settings?
- Methodological Answer : The compound is light-sensitive and prone to oxidation. Storage at -20°C under inert gas (argon or nitrogen) in amber vials is recommended. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can quantify degradation products via LC-MS .
Advanced Research Questions
Q. How do crystallographic techniques resolve stereochemical ambiguities in Methyl 6-methylergoline-8α-carboxylate derivatives?
- Methodological Answer : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is used to determine absolute configuration. For example, anomalous dispersion effects from heavy atoms (e.g., sulfur or bromine derivatives) enhance precision. Data collection at low temperatures (100 K) reduces thermal motion artifacts .
Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC) and assess heterogeneity via Cochran’s Q test .
- Experimental Replication : Control variables like solvent (DMSO vs. saline), cell lines, and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Statistical Modeling : Multivariate regression identifies confounding factors (e.g., batch variability, impurity profiles) .
Q. What in silico strategies predict the binding affinity of Methyl 6-methylergoline-8α-carboxylate to serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 5I6X for 5-HT). Adjust grid parameters to encompass the orthosteric binding site.
- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability. Analyze RMSD and hydrogen-bond occupancy .
- Free Energy Calculations : MM-PBSA or MM-GBSA methods quantify binding energy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
